molecular formula C16H18F3N3O3S B2941432 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396686-35-3

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2941432
CAS RN: 1396686-35-3
M. Wt: 389.39
InChI Key: UTOFCDDSXGEWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

1,3,4-Oxadiazole bearing compounds, including those with structures similar to 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, have been synthesized and analyzed for their potential biological activities. These compounds were synthesized through sequential conversion of organic acids to corresponding esters, hydrazides, and oxadiazole thiols, eventually leading to the targeted structures. The synthesized compounds were characterized by modern spectroscopic techniques and evaluated for their enzyme inhibition efficacy, particularly against butyrylcholinesterase (BChE), and molecular docking studies to understand their binding affinities and orientations within the active sites of human BChE protein (Khalid et al., 2016).

Antibacterial Activity

The antibacterial potential of derivatives bearing the 1,3,4-oxadiazole nucleus, related to the chemical structure , has been explored. One study synthesized N-substituted acetamide derivatives with 1,3,4-oxadiazole and azinane cores, testing them against various bacterial strains. It was found that certain derivatives exhibited significant inhibitory concentrations against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, highlighting their potential as antibacterial agents (Iqbal et al., 2017).

Anticancer Potential

The exploration of 1,3,4-oxadiazole derivatives as anticancer agents has been a focus of recent research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity. Certain compounds within this series showed promising results against various cancer cell lines, suggesting the potential utility of these derivatives in cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives related to the 1,3,4-oxadiazole structure was synthesized for evaluation as new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE) and were also assessed for haemolytic activity to evaluate their safety profile. The findings suggest these derivatives could be promising drug candidates for Alzheimer’s disease treatment (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-10-3-4-13(11(2)9-10)26(23,24)22-7-5-12(6-8-22)14-20-21-15(25-14)16(17,18)19/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOFCDDSXGEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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